4-Methoxy-N'-[(3E)-2-oxo-1-(prop-2-EN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide
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Overview
Description
4-Methoxy-N’-[(3E)-2-oxo-1-(prop-2-EN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N’-[(3E)-2-oxo-1-(prop-2-EN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide typically involves the condensation of 4-methoxybenzohydrazide with an appropriate indole derivative under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N’-[(3E)-2-oxo-1-(prop-2-EN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
4-Methoxy-N’-[(3E)-2-oxo-1-(prop-2-EN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-N’-[(3E)-2-oxo-1-(prop-2-EN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which is involved in various inflammatory and cancer-related processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral activity.
Uniqueness
4-Methoxy-N’-[(3E)-2-oxo-1-(prop-2-EN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is unique due to its specific structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with specific molecular targets sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H17N3O3 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(2-hydroxy-1-prop-2-enylindol-3-yl)imino-4-methoxybenzamide |
InChI |
InChI=1S/C19H17N3O3/c1-3-12-22-16-7-5-4-6-15(16)17(19(22)24)20-21-18(23)13-8-10-14(25-2)11-9-13/h3-11,24H,1,12H2,2H3 |
InChI Key |
MHBWOXMTETXJHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CC=C)O |
Origin of Product |
United States |
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